molecular formula C14H16N4OS B3037349 3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine CAS No. 477866-65-2

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B3037349
CAS No.: 477866-65-2
M. Wt: 288.37 g/mol
InChI Key: OGPVISWVKWIMLC-CMDGGOBGSA-N
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Description

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with benzylsulfanyl, methoxyamino vinyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazine ring can be formed through the reaction of a suitable nitrile with hydrazine derivatives, followed by functional group modifications to introduce the benzylsulfanyl and methoxyamino vinyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-5-(2-(hydroxyamino)vinyl)-6-methyl-1,2,4-triazine
  • 3-(Benzylsulfanyl)-5-(2-(amino)vinyl)-6-methyl-1,2,4-triazine
  • 3-(Benzylsulfanyl)-5-(2-(ethoxyamino)vinyl)-6-methyl-1,2,4-triazine

Uniqueness

3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine is unique due to the presence of the methoxyamino vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-methoxyethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-13(8-9-15-19-2)16-14(18-17-11)20-10-12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPVISWVKWIMLC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 6
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3-(Benzylsulfanyl)-5-(2-(methoxyamino)vinyl)-6-methyl-1,2,4-triazine

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